![molecular formula C10H13F2N B1454020 [(3,5-Difluorophenyl)methyl](propan-2-yl)amine CAS No. 1094512-00-1](/img/structure/B1454020.png)
[(3,5-Difluorophenyl)methyl](propan-2-yl)amine
Overview
Description
“(3,5-Difluorophenyl)methylamine” is a chemical compound with the molecular formula C10H13F2N . It is a derivative of amine and contains a difluorophenyl group .
Molecular Structure Analysis
The molecular structure of “(3,5-Difluorophenyl)methylamine” consists of a difluorophenyl group attached to a methyl group, which is further attached to a propan-2-yl group . The presence of the difluorophenyl group indicates that the compound contains fluorine atoms, which can significantly influence its chemical properties.Physical And Chemical Properties Analysis
“(3,5-Difluorophenyl)methylamine” has a molecular weight of 185.21 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Medicinal Chemistry and Drug Design
(3,5-Difluorophenyl)methylamine is a compound that can be pivotal in the field of medicinal chemistry. Its structure allows for interaction with various biological targets, potentially leading to the development of new pharmaceuticals. Medicinal chemists may explore its use in synthesizing new drugs or improving existing pharmaceutical processes .
Pharmacological Studies
This compound’s derivatives could be investigated for their pharmacological activities. For instance, similar structures have shown antioxidant properties, which suggests that (3,5-Difluorophenyl)methylamine could be a candidate for antioxidant screening .
Chemical Synthesis of Heterocyclic Compounds
The difluorophenyl group in the compound’s structure makes it a valuable precursor in synthesizing heterocyclic compounds, which are crucial in developing therapeutics for various diseases .
Development of Therapeutic Agents
Research into related compounds has led to the development of therapeutic agents for conditions such as breast cancer and rheumatoid arthritis. By extension, (3,5-Difluorophenyl)methylamine could be explored for similar applications .
Biological Activity Profiling
The compound can be used to create a range of derivatives, which can then be profiled for a variety of biological activities. This process is essential for identifying potential new drugs and understanding their mechanisms of action .
Computational Chemistry Applications
Computational chemistry techniques can be employed to study the interactions of (3,5-Difluorophenyl)methylamine with biological molecules. This helps in predicting the efficacy and safety of potential drug candidates before synthesis .
Synthesis of Fluorophores
Derivatives of this compound may be used in synthesizing fluorophores, which are compounds that can re-emit light upon light excitation. Fluorophores have applications in bioimaging and diagnostics .
N-Heterocyclic Compound Research
The structure of (3,5-Difluorophenyl)methylamine makes it a candidate for the synthesis of N-heterocyclic compounds, which are often found in drugs and have a wide range of therapeutic applications .
properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(2)13-6-8-3-9(11)5-10(12)4-8/h3-5,7,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVAEDFGAXMUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,5-Difluorophenyl)methyl](propan-2-yl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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